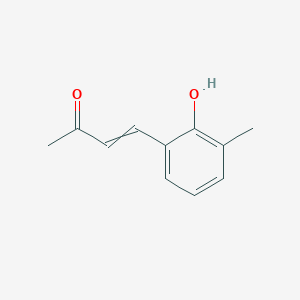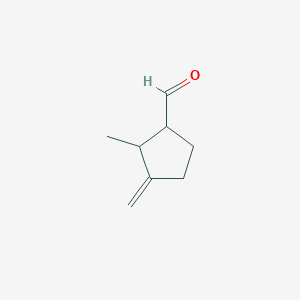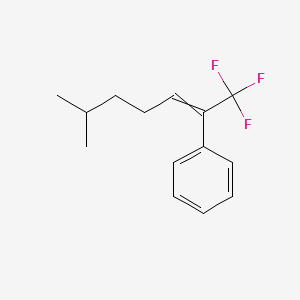![molecular formula C23H32OSi B14227387 [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-64-7](/img/structure/B14227387.png)
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety linked to a silane group through an oxygen atom, with three isopropyl groups attached to the silicon atom. The presence of the phenanthrene structure imparts specific electronic and steric characteristics, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 1,2-dihydrophenanthrene-4-ol with tri(propan-2-yl)silane chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane chloride. The general reaction scheme is as follows:
- Dissolve 1,2-dihydrophenanthrene-4-ol in anhydrous dichloromethane.
- Add tri(propan-2-yl)silane chloride dropwise to the solution while stirring.
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Quinones or other oxygenated phenanthrene derivatives.
Reduction: Dihydro or tetrahydro derivatives of the original compound.
Substitution: New silane derivatives with different alkyl or aryl groups attached to the silicon atom.
Aplicaciones Científicas De Investigación
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane depends on its specific application. In chemical reactions, the phenanthrene moiety can participate in various electronic interactions, while the silane group can undergo substitution or addition reactions. The compound’s effects on biological systems may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can be compared with other silane derivatives and phenanthrene-based compounds. Similar compounds include:
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(methyl)silane: Features methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(ethyl)silane: Contains ethyl groups, which also affect the compound’s reactivity and applications.
Phenanthrene-4-ol: The parent compound without the silane group, used as a starting material for various derivatives.
The uniqueness of this compound lies in its combination of the phenanthrene moiety with the tri(propan-2-yl)silane group, providing distinct electronic and steric characteristics that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
765906-64-7 |
|---|---|
Fórmula molecular |
C23H32OSi |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
1,2-dihydrophenanthren-4-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-16(2)25(17(3)4,18(5)6)24-22-13-9-11-20-15-14-19-10-7-8-12-21(19)23(20)22/h7-8,10,12-18H,9,11H2,1-6H3 |
Clave InChI |
WFHIKDAUANYMGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


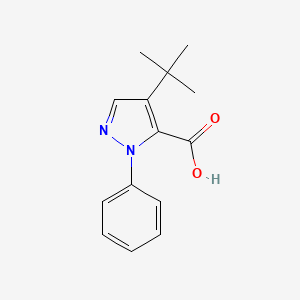

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
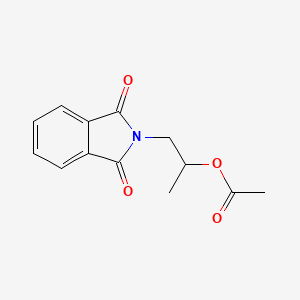

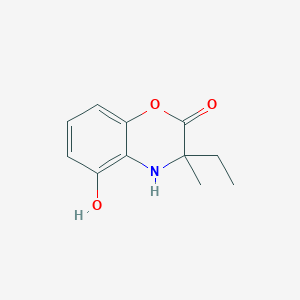
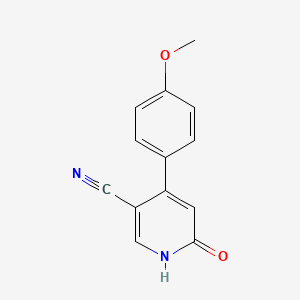
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
